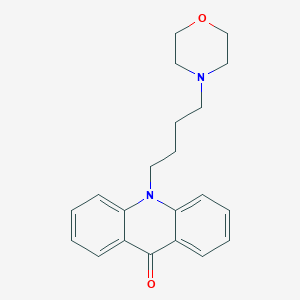
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one is a complex organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the acridine core.
Butyl Chain Attachment: The butyl chain is attached through alkylation reactions, often using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the acridine core or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used as a fluorescent probe in biological assays to study cellular processes and interactions.
Material Science: The compound’s unique optical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting the activity of enzymes such as topoisomerases. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death.
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An acridine-based anticancer drug that also targets topoisomerases.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness
10-(4-(Piperidin-1-yl)butyl)acridin-9(10H)-one is unique due to its specific structural features, such as the piperidine moiety and the butyl chain, which confer distinct biological and chemical properties
特性
分子式 |
C21H24N2O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
10-(4-morpholin-4-ylbutyl)acridin-9-one |
InChI |
InChI=1S/C21H24N2O2/c24-21-17-7-1-3-9-19(17)23(20-10-4-2-8-18(20)21)12-6-5-11-22-13-15-25-16-14-22/h1-4,7-10H,5-6,11-16H2 |
InChIキー |
CXERUMJYJHJBJZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


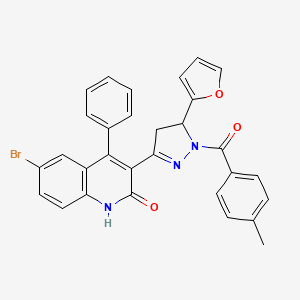
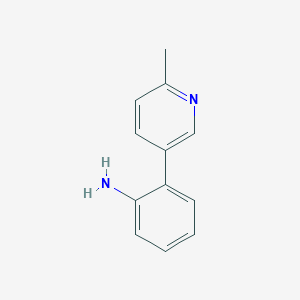
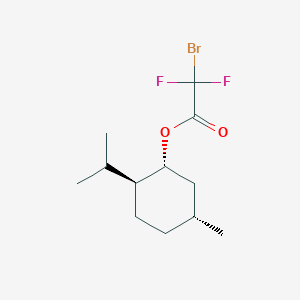
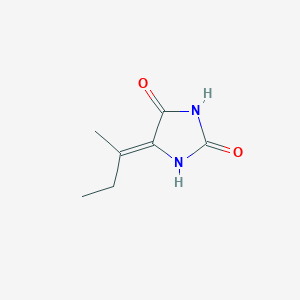
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B14116976.png)
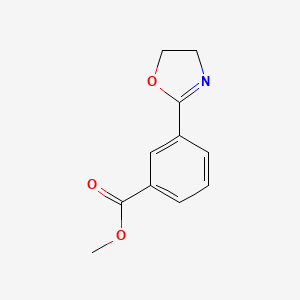
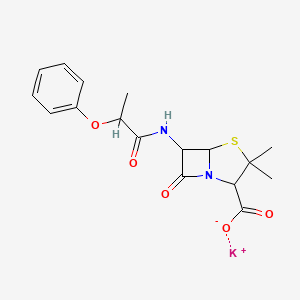
![ethyl N-[(3E)-2-cyano-3-[2-[3-(trifluoromethyl)phenoxy]ethoxyimino]propanoyl]carbamate](/img/structure/B14116991.png)
![8-(4-ethoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B14116997.png)
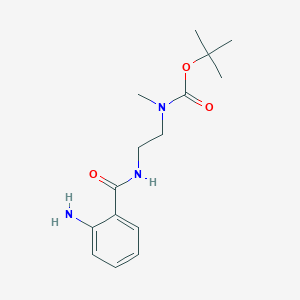
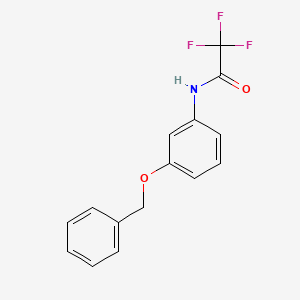
![((4-Oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)methyl)triphenylphosphonium chloride](/img/structure/B14117029.png)
![Tridecafluorooctyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14117043.png)
![1-(2-Cyanophenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14117045.png)
